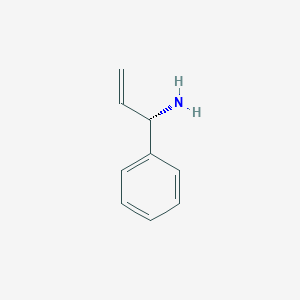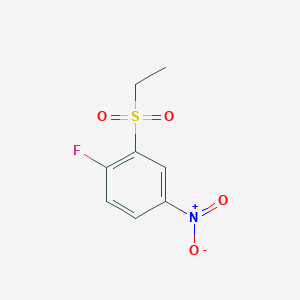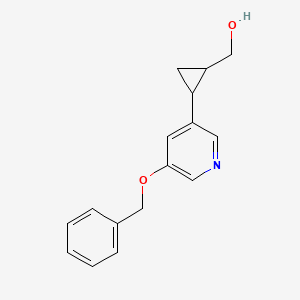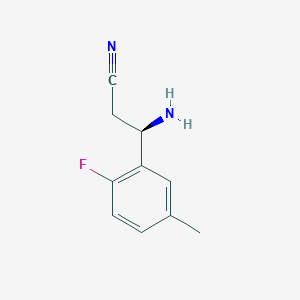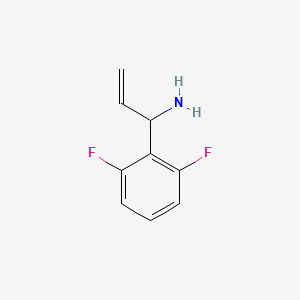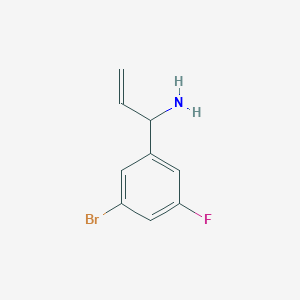
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9BrFN. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a prop-2-en-1-amine group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-bromo-5-fluoroaniline attacks the propargyl bromide, resulting in the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its chemical structure and functional groups. The bromine and fluorine atoms on the phenyl ring play a crucial role in determining its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine can be compared with similar compounds such as:
1-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine: This compound has a similar structure but with the fluorine atom in a different position, leading to variations in its chemical and biological properties.
1-(3-Bromo-5-chlorophenyl)prop-2-en-1-amine: The presence of a chlorine atom instead of fluorine results in different reactivity and applications.
1-(3-Bromo-5-methylphenyl)prop-2-en-1-amine: The methyl group introduces steric effects that influence the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C9H9BrFN |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
Clé InChI |
NZYBLMSIHKTFRG-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=CC(=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




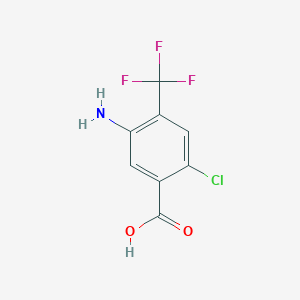

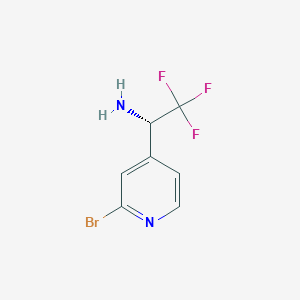
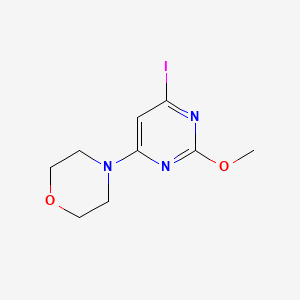
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

